2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile

Description

Structural characteristics and nomenclature

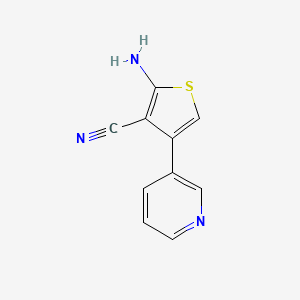

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile possesses a complex molecular architecture characterized by the fusion of multiple functional groups within a compact heterocyclic framework. The compound carries the molecular formula C₁₀H₇N₃S and exhibits a molecular weight of 201.25 grams per mole. The Chemical Abstracts Service registry number for this compound is 953892-11-0, providing a unique identifier for chemical databases and literature searches.

The structural framework consists of a thiophene ring as the central heterocyclic core, substituted at the 2-position with an amino group, at the 3-position with a carbonitrile group, and at the 4-position with a pyridin-3-yl substituent. The systematic International Union of Pure and Applied Chemistry nomenclature reflects this substitution pattern, designating the compound as 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile. The Simplified Molecular Input Line Entry System representation is N#CC1=C(N)SC=C1C2=CC=CN=C2, which encodes the molecular connectivity in a linear format.

Computational chemistry analysis reveals specific molecular properties that influence the compound's behavior and reactivity. The topological polar surface area measures 62.7 square angstroms, while the calculated logarithm of the octanol-water partition coefficient is 2.26398. These parameters indicate moderate lipophilicity and specific hydrogen bonding capabilities, with four hydrogen bond acceptors and one hydrogen bond donor. The molecule contains one rotatable bond, suggesting relatively constrained conformational flexibility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃S |

| Molecular Weight | 201.25 g/mol |

| Chemical Abstracts Service Number | 953892-11-0 |

| Topological Polar Surface Area | 62.7 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Historical context and discovery pathways

The synthesis and characterization of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile are intimately connected to the broader development of aminothiophene chemistry, which has its roots in the pioneering work of the mid-twentieth century. The foundational chemistry underlying this compound's synthesis traces back to the initial studies by Campaigne and Foye in the 1950s, who first described the synthesis of thiophene derivatives through systematic organic transformations. This early work established the theoretical framework for understanding thiophene reactivity and substitution patterns.

The breakthrough development that enabled efficient synthesis of aminothiophene derivatives, including compounds like 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile, came with the work of Karl Gewald in the 1960s. Gewald developed and standardized the reaction methodology that bears his name, creating a reliable and versatile approach for constructing polysubstituted 2-aminothiophenes. The first report on the Gewald reaction appeared in 1961, marking the beginning of a new era in heterocyclic synthesis.

The Gewald reaction mechanism, which was elucidated approximately thirty years after its initial discovery, involves a complex sequence of transformations beginning with Knoevenagel condensation. This mechanistic understanding provided the theoretical foundation for synthesizing diverse aminothiophene derivatives, including those bearing pyridine substituents. The reaction typically employs carbonyl compounds, activated acetonitriles, and elemental sulfur as starting materials, creating a convergent synthetic pathway to functionalized thiophenes.

Recent computational studies have provided deeper insights into the mechanistic aspects of aminothiophene formation, particularly regarding sulfur activation and polysulfide intermediate formation. These investigations have revealed that the reaction proceeds through a thermodynamically controlled process, with cyclization and aromatization serving as the primary driving forces. Understanding these mechanistic details has enabled researchers to design more efficient synthetic routes to specific target molecules like 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile.

Significance in heterocyclic chemistry and materials science

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile occupies a prominent position within the broader landscape of heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound exemplifies the concept of privileged scaffolds in medicinal chemistry, where specific molecular frameworks demonstrate exceptional utility across diverse therapeutic applications. The 2-aminothiophene core represents a central five-membered heterocyclic system that consistently demonstrates broad biological activities when incorporated into larger molecular structures.

The significance of this compound extends beyond traditional pharmaceutical applications into the realm of advanced materials science. Thiophene-containing compounds have gained considerable attention as essential components in the development of photonic polymers and optoelectronic materials. The specific substitution pattern in 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile, featuring both electron-donating amino groups and electron-withdrawing carbonitrile functionalities, creates push-pull electronic systems that are particularly valuable for nonlinear optical applications.

Research has demonstrated that thiophene ring-containing chromophore components can exhibit electro-optic coefficients that approach or exceed those of conventional inorganic materials like lithium niobate. The incorporation of pyridine substituents adds additional complexity to the electronic structure, potentially enhancing coordination chemistry capabilities and expanding the range of possible material applications. These structural features make the compound particularly attractive for developing highly sensitive, nonlinear optical polymeric materials.

The synthetic accessibility of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile through established Gewald reaction methodologies has contributed significantly to its importance in heterocyclic chemistry. The availability of multiple synthetic approaches, including both stepwise and one-pot procedures, enables researchers to access this compound efficiently for various research applications. This synthetic versatility has encouraged extensive investigation of its properties and potential applications across multiple scientific disciplines.

Current research gaps and emerging applications

Contemporary research in 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile chemistry reveals several important gaps that represent opportunities for future investigation and development. One significant area requiring further exploration involves the development of truly catalytic variants of the Gewald synthesis. While traditional Gewald reactions have proven highly effective, recent efforts have focused on implementing catalytic conditions that could improve reaction efficiency and reduce environmental impact.

Green chemistry approaches represent another emerging frontier in the synthesis and application of this compound. Recent investigations have demonstrated the potential for developing environmentally friendly synthetic methodologies that maintain high yields while reducing the use of hazardous solvents and reagents. These green synthesis approaches often employ alternative reaction conditions, including microwave irradiation and alternative solvent systems, to achieve improved reaction outcomes.

The mechanistic understanding of aminothiophene formation continues to evolve, with recent computational studies revealing previously unknown aspects of the reaction pathways. Current research gaps include incomplete knowledge of polysulfide intermediate behavior and the specific factors that control regioselectivity in multicomponent reactions. Advanced computational modeling approaches are being employed to address these mechanistic questions and guide the development of improved synthetic protocols.

Emerging applications for 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile extend into new areas of materials science and nanotechnology. The compound's ability to act as a building block for complex heterocyclic systems makes it particularly valuable for constructing novel molecular architectures with designed properties. Recent work has explored the synthesis of dihydrothiophene derivatives and their conversion to more complex polycyclic systems through cyclization reactions.

| Research Area | Current Status | Future Opportunities |

|---|---|---|

| Catalytic Synthesis | Limited catalytic protocols available | Development of truly catalytic Gewald variants |

| Green Chemistry | Initial green methodologies developed | Optimization of environmentally friendly approaches |

| Mechanistic Understanding | Basic mechanisms established | Detailed polysulfide chemistry investigation |

| Materials Applications | Proof-of-concept demonstrations | Advanced optoelectronic device integration |

| Structural Diversification | Standard substitution patterns explored | Novel functionalization strategies |

Properties

IUPAC Name |

2-amino-4-pyridin-3-ylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c11-4-8-9(6-14-10(8)12)7-2-1-3-13-5-7/h1-3,5-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFIZCKVLGNSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency in producing aminothiophene derivatives.

Gewald Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Conditions: Typically carried out at room temperature or slightly elevated temperatures.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Conditions: Carried out under an inert atmosphere to prevent oxidation.

-

Substitution

Reagents: Various electrophiles such as alkyl halides.

Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring, an amino group, and a pyridine moiety, possessing a carbonitrile functional group at the 3-position of the thiophene ring. Its molecular formula is . This compound is a precursor for heterocyclic scaffolds, with the amino and cyano groups allowing for functionalization and cyclization reactions. 2-aminothiophenes are starting materials for synthesizing heterocyclic compounds, which have applications in medicinal chemistry and materials science.

Synthesis

The synthesis of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile can be achieved through several methods.

Applications

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile has diverse applications. Studies on its interactions with biological targets are crucial for understanding its pharmacological potential, with research focusing on elucidating its therapeutic potential and guiding further development. Derivatives of 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile have demonstrated potential as g-secretase inhibitors and human vanilloid receptor antagonists . Research indicates that 2-amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exhibits significant biological activities. Many thiophene-containing molecules exhibit biological activities, suggesting that further research could assess its potential as a lead compound for drug discovery. 2-Aminothiophenes have demonstrated a broad spectrum of uses, including pharmaceuticals, dyes, and agrochemical applications .

Comparable Compounds

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile shares structural similarities with other compounds:

- 2-Amino-4-chloro-5-formylthiophene Contains chloro and formyl groups and has antimicrobial activity.

- 2-Amino-thiophene derivatives With varying substitutions on thiophene, these have anticancer properties.

- Pyridine-containing thiophenes Incorporating pyridine rings, these modulate neurological activity.

Mechanism of Action

The mechanism by which 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. For instance, in medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Core Substitution Patterns

The thiophene-3-carbonitrile scaffold is common among analogs, with variations at position 4 (aryl or heteroaryl substituents). Key examples include:

- 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile: Substituted with a chloro-phenyl group, enhancing electron-withdrawing effects .

- 2-Amino-4-(p-tolyl)thiophene-3-carbonitrile: Features a methylphenyl group, introducing steric bulk and electron-donating properties .

- 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile: Bromine substitution increases molecular weight and polarizability .

Unique Feature of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile: The pyridine ring introduces a basic nitrogen atom, enabling hydrogen bonding and coordination chemistry, which phenyl analogs lack.

Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile | C₁₀H₆N₃S | 200.24 |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | C₁₁H₇ClN₂S | 234.71 |

| 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | C₁₃H₁₂N₂O₂S | 260.32 |

| 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile | C₁₁H₇BrN₂S | 279.16 |

Physicochemical Properties

Melting Points

Substituents significantly influence melting behavior:

- Pyridin-3-yl derivative : Expected to have a higher melting point than phenyl analogs due to intermolecular hydrogen bonding via the pyridine nitrogen.

- Phenyl analogs : Melting points range from 128°C (p-tolyl, ) to 190°C (4-bromophenyl, ).

- Dimethoxyphenyl derivative : Melts at 140–169°C, with methoxy groups reducing crystallinity .

Spectroscopic Features

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., Cl, Br) exhibit enhanced antimicrobial properties. For instance, 2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl) analogs show activity against E. coli and S. aureus . The pyridin-3-yl group may further improve target binding via π-stacking or metal coordination.

Pharmacokinetic Considerations

- Metabolic Stability : The pyridine ring may resist oxidative metabolism better than methoxy or methylphenyl groups .

Biological Activity

2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a thiophene ring, an amino group, and a pyridine moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile allows for diverse interactions in biological systems. The presence of the carbonitrile functional group at the 3-position of the thiophene ring enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiophene Ring | Contributes to electron delocalization and stability |

| Amino Group | Enhances solubility and potential for hydrogen bonding |

| Pyridine Moiety | Imparts additional biological activity through nitrogen coordination |

Biological Activity Overview

Research indicates that 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exhibits significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile have been evaluated against several pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | MIC values range from 16.69 to 78.23 µM |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of derivatives of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile has been explored through various assays, including cytotoxicity tests on human cancer cell lines such as MCF-7 (breast cancer) and HT1080 (fibrosarcoma). The findings are summarized below:

| Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|

| MCF-7 | 3 | Antiproliferative |

| HT1080 | 5 | Cytotoxic |

These results suggest that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanism of action.

The mechanism by which 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and survival pathways. Molecular docking studies indicate potential binding affinities to receptors associated with cancer progression.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile, demonstrating significant inhibition against multiple bacterial strains with MIC values comparable to established antibiotics .

- Cytotoxicity Evaluation : In vitro tests on human cell lines revealed that compounds derived from this structure exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile?

The compound is typically synthesized via cyclization reactions. For example, a common method involves reacting α-bromochalcones with cyanothioacetamide under basic conditions (e.g., sodium bicarbonate in THF/H₂O) to form the thiophene core. The reaction is stirred at 35°C for 35 minutes, followed by extraction and recrystallization from ethanol . Alternative routes include Michael-type additions of cyanothioacetamide to α-bromochalcones, with intramolecular cyclization to yield the target compound .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine/cyano group presence.

- X-ray crystallography to resolve molecular geometry and hydrogen-bonding networks (e.g., thiophene-pyridine dihedral angles) .

- Mass spectrometry (ESI-TOF) for molecular weight validation .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing derivatives of 2-Amino-4-(pyridin-3-yl)thiophene-3-carbonitrile?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .

- Catalyst screening : Base catalysts like DBU improve intramolecular cyclization kinetics .

- Temperature control : Reflux conditions (80–100°C) are critical for derivatives requiring prolonged reaction times .

Q. How do electronic effects of substituents influence the reactivity of this compound in heterocyclic synthesis?

The electron-donating amino group and electron-withdrawing cyano group create a polarized thiophene ring, enabling diverse reactivity:

- Electrophilic substitution : The 5-position is activated for halogenation or nitration.

- Nucleophilic attack : The cyano group undergoes hydrolysis to carboxylic acids under acidic conditions (KMnO₄/H₂SO₄) .

- Condensation reactions : The amino group reacts with aldehydes to form Schiff base intermediates for azo-dye synthesis .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. anticancer results) can be addressed by:

- Dose-response profiling : Testing across a wider concentration range (0.1–100 µM) to identify non-linear effects.

- Cellular uptake studies : Using fluorescent analogs to correlate intracellular accumulation with activity .

- Computational modeling : DFT calculations to predict binding affinities to target proteins (e.g., kinases) .

Methodological Tables

Q. Table 1: Common Derivatization Reactions

| Reaction Type | Reagents/Conditions | Key Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 5-carboxythiophene derivatives | |

| Reduction | LiAlH₄ (anhydrous THF) | 3-aminomethylthiophene analogs | |

| Azo coupling | Diazonium salts (0–5°C) | Thiophene-based azo dyes | |

| Heterocyclic fusion | Formic acid (reflux, 6 hrs) | Thienopyrimidines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.